molecular formula C15H14O3 B140485 4-Benzyloxy-3-methoxybenzaldehyde CAS No. 2426-87-1

4-Benzyloxy-3-methoxybenzaldehyde

Cat. No.: B140485
CAS No.: 2426-87-1
M. Wt: 242.27 g/mol
InChI Key: JSHLOPGSDZTEGQ-UHFFFAOYSA-N
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Description

Chemical Structure: 4-Benzyloxy-3-methoxybenzaldehyde (CAS 2426-87-1) is a substituted benzaldehyde derivative featuring a benzyloxy group at the 4-position and a methoxy group at the 3-position of the aromatic ring. Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzyloxy-3-methoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of vanillin with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like N,N-Dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis Applications

4-Benzyloxy-3-methoxybenzaldehyde is primarily utilized as a building block in various synthetic pathways:

  • Synthesis of Complex Molecules :
    • It is used in the synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid , which demonstrates its utility in creating complex molecular architectures essential for drug development .
    • The compound has been employed in the first enantioselective total synthesis of the neurotrophic agent (-)-talaumidin , highlighting its importance in medicinal chemistry .
  • Reactions with Other Compounds :
    • This compound reacts with benzohydrazide to produce (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide , which can be significant for developing new pharmaceuticals .

Case Study 1: Neurotrophic Agents

In a study focusing on neurotrophic agents, the total synthesis of (-)-talaumidin involved the strategic use of this compound. The synthetic route demonstrated high stereoselectivity and yielded a compound with potential therapeutic effects on neurodegenerative diseases. This underscores the compound's relevance in pharmaceutical applications aimed at treating conditions such as Alzheimer's disease .

Case Study 2: Regioselective Protection

A study on regioselective protection of hydroxyl groups utilized this compound as a precursor. The research highlighted the compound's ability to undergo selective protection under mild conditions, yielding derivatives that are crucial for further functionalization in organic synthesis . This method could enhance the efficiency of synthesizing complex natural products and pharmaceuticals.

Data Table: Comparative Applications

Application AreaSpecific Use CaseOutcome/Significance
Organic SynthesisSynthesis of bis(phenyl) propionic acidDevelopment of complex drug molecules
Medicinal ChemistryTotal synthesis of (-)-talaumidinPotential treatment for neurodegenerative diseases
Regioselective ProtectionProtecting hydroxyl groups in catecholsImproved yields and selectivity in synthetic routes

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-methoxybenzaldehyde depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 4-benzyloxy-3-methoxybenzaldehyde with analogues differing in substituents or functional groups:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound OCH₂C₆H₅ (4), OCH₃ (3) C₁₅H₁₄O₃ 242.27 60–61 Catalysis , natural product synthesis
4-Benzyloxy-3-hydroxybenzaldehyde OCH₂C₆H₅ (4), OH (3) C₁₄H₁₂O₃ 228.25 Not reported Intermediate for phenolic resins
3-Methoxy-4-phenethoxybenzaldehyde OCH₂CH₂C₆H₅ (4), OCH₃ (3) C₁₆H₁₆O₃ 256.29 Not reported Oxidation studies
4-Ethoxy-3-methoxybenzaldehyde OCH₂CH₃ (4), OCH₃ (3) C₁₀H₁₂O₃ 180.20 105–107 Synthesis of heterocycles
4-Methoxy-3-methylbenzaldehyde OCH₃ (4), CH₃ (3) C₉H₁₀O₂ 150.18 Not reported Flavor and fragrance research

Reactivity and Functional Group Influence

Benzyloxy vs. Phenethoxy Groups: The benzyloxy group in this compound provides steric bulk, influencing regioselectivity in reactions. For example, its phenethoxy analogue (3-methoxy-4-phenethoxybenzaldehyde) undergoes oxidation with mCPBA to form a phenol derivative (C3) with 96% yield, whereas benzyloxy groups require harsher deprotection conditions .

Methoxy vs. Hydroxy Groups: Replacing the methoxy group with a hydroxyl (as in 4-benzyloxy-3-hydroxybenzaldehyde) increases susceptibility to oxidation and electrophilic substitution due to the phenolic -OH group’s electron-donating nature .

Alkoxy Chain Length :

  • Shorter alkoxy chains (e.g., ethoxy in 4-ethoxy-3-methoxybenzaldehyde ) reduce steric hindrance, enhancing reactivity in aldol condensations compared to benzyloxy derivatives .

Crystallographic and Spectroscopic Differences

  • This compound exhibits a planar molecular core with a dihedral angle of 4.4° between the aldehyde group and aromatic ring. Weak C–H···O interactions form a network in the crystal lattice, stabilizing the structure .
  • In contrast, 4-ethoxy-3-methoxybenzaldehyde adopts a coplanar conformation (r.m.s. deviation = 0.046 Å) with intermolecular C–H···O interactions forming sheets .

Biological Activity

4-Benzyloxy-3-methoxybenzaldehyde (BMBA) is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C15H14O3
  • Molecular Weight : 242.27 g/mol
  • CAS Number : 2426-87-1
  • Solubility : Soluble in chloroform and methanol
  • Melting Point : 61°C to 65°C
  • Boiling Point : 213°C to 215°C at 3.5 mmHg

BMBA exhibits various biological activities including:

  • Anticancer Activity : BMBA has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. It affects growth factor production, contributing to its anticancer properties .
  • Neuroprotective Effects : The compound has been involved in the synthesis of neurotrophic agents, indicating its potential in neuroprotection and treatment of neurodegenerative diseases .
  • Anti-inflammatory Properties : Preliminary studies suggest that BMBA may modulate inflammatory pathways, although further research is required to elucidate these mechanisms fully .

Case Studies

  • Anti-Metastatic Effects in Hepatocellular Carcinoma (HCC) :
    • A study demonstrated that BMBA significantly inhibited the migration and invasion of HCC cells by downregulating integrin α7 and MMP-9 expression, which are crucial for epithelial-mesenchymal transition (EMT) .
    • The compound also upregulated E-cadherin levels, promoting a more epithelial phenotype in cancer cells.
  • Neurotrophic Activity :
    • BMBA was utilized in the first enantioselective total synthesis of (-)-talaumidin, a compound known for its neurotrophic effects. This synthesis highlights BMBA's role as an intermediate in developing neuroprotective agents .

Data Table: Biological Activities of this compound

Biological ActivityMechanism of ActionReferences
AnticancerInhibits cell proliferation and induces apoptosis; affects growth factors
NeuroprotectionInvolved in the synthesis of neurotrophic compounds
Anti-inflammatoryModulates inflammatory pathways
Anti-metastaticDownregulates integrin α7, MMP-9; upregulates E-cadherin

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-benzyloxy-3-methoxybenzaldehyde?

The compound is typically synthesized via condensation reactions involving benzyl-protected vanillin derivatives. For example, it can react with hydrazine derivatives (e.g., 2-hydrazinopyridine) in ethanol under acidic conditions (acetic acid) to form hydrazone intermediates . Another approach involves its use as a precursor in Horner–Wadsworth–Emmons (HWE) olefination for designing conformationally constrained inhibitors, where it is coupled with cyclic phosphonates .

Key Reaction Conditions Reference
Ethanol, acetic acid, 1 min stirring
Tandem reduction/intramolecular cyclization

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the aldehyde proton (~10.72 ppm) and benzyloxy/methoxy substituents (e.g., 5.11 ppm for –OCH2_2Ph, 3.84 ppm for –OCH3_3) .
  • FTIR : Peaks at 1596 cm1^{-1} (C=O stretch) and 1261 cm1^{-1} (C–O–C ether stretch) validate functional groups .
  • X-ray Crystallography : Resolves spatial arrangement, with bond angles (e.g., C4–O2–C8 = 117.4°) and torsion angles confirming stereochemistry .

Q. How is the IUPAC name "this compound" derived?

The numbering prioritizes the aldehyde group (position 1), followed by substituents at positions 3 (methoxy) and 4 (benzyloxy). Alphabetical order places "benzyloxy" before "methoxy" .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives like triazolopyridines?

  • Catalyst Screening : Sodium hypochlorite (NaOCl) in ethanol efficiently oxidizes hydrazones to triazolopyridines at room temperature, achieving 91% yield .
  • Reaction Monitoring : Use TLC (dichloromethane mobile phase) and 1H^1H-NMR to track intermediate formation and purity .
  • Solvent Effects : Ethanol enhances solubility of aromatic intermediates, while acetic acid accelerates imine formation .

Q. How are contradictory spectral data resolved during structural elucidation?

  • Cross-Validation : Compare experimental 13C^{13}C-NMR shifts (e.g., δ 157.16 ppm for aldehyde carbon) with computational predictions (DFT calculations).
  • Crystallographic Data : Resolve ambiguities in substituent positioning (e.g., benzyloxy vs. methoxy orientation) via X-ray diffraction .

Q. What strategies rationalize the design of bioactive derivatives?

  • Pharmacophore Modeling : The aldehyde and methoxy groups act as hydrogen-bond acceptors, critical for binding to targets like Hsp90 .
  • Derivatization : Introduce substituents at the benzyloxy group (e.g., bromination at the para position) to modulate lipophilicity and bioavailability .
Derivative Biological ApplicationReference
3-(4-Benzyloxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridineAnticancer screening
CIS-Amide Hsp90 inhibitorsEnzyme inhibition

Q. Methodological Considerations

  • Avoid Commercial Sources : Prioritize in-house synthesis over purchasing (e.g., Sigma-Aldrich lists applications but lacks mechanistic details) .
  • Data Reproducibility : Replicate spectral profiles (e.g., HRMS m/z 334.1553 [M+H]+^+) using calibrated instruments .

Properties

IUPAC Name

3-methoxy-4-phenylmethoxybenzaldehyde
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InChI

InChI=1S/C15H14O3/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHLOPGSDZTEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H14O3
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DSSTOX Substance ID

DTXSID80178958
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Molecular Weight

242.27 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-Benzyloxy-3-methoxybenzaldehyde
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CAS No.

2426-87-1
Record name 4-(Benzyloxy)-3-methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

In a manner substantially analogous to that described in Example 1, Steps A-C, but substituting for 3-benzyloxy-4-methoxybenzaldehyde used therein, an equimolar amount of 3-methoxy-4-benzyloxybenzaldehyde, there is prepared 2,4-diamino-5-(3'-methoxy-4'-hydroxybenzyl)pyrimidine hydrochloride.
Name
2,4-diamino-5-(3'-methoxy-4'-hydroxybenzyl)pyrimidine hydrochloride
Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

76 g (0.5 mol) of 3-methoxy-4-hydroxybenzaldehyde were placed in a four-necked flask together with 228 g of dimethylformamide and 82.8 g (0.6 mol) of potassium carbonate. 66.4 g (0.525 mol) of benzyl chloride was added dropwise at a temperature of 60° C. for one hour. After the addition, the mixture was stirred at a temperature of 60° C. for five hours. The resulting reaction mixture was washed with 190 g of toluene and 330 g of water. 270 g of the solvent were removed by distillation under reduced pressure of 70 mmHg and then 265 g of n-heptane and 80 g of toluene were added to the distillation residue and the separated crystals were collected by filtration to provide 102.6 g of 3-methoxy-4-benzyloxybenzaldehyde as white crystals in a yield of 84.8%.
Quantity
76 g
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reactant
Reaction Step One
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82.8 g
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reactant
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228 g
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66.4 g
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Synthesis routes and methods III

Procedure details

Sodium hydroxide (2.4 g) is dissolved in water (50 mL) by stirring. Vanillin (7.60 g, 0.05 mol) and α-chloro-toluene (7.60 g, 0.06 mol) are added and the reaction mixture is heated at reflux with stirring for 16 hours. The product is extracted from the aqueous mixture using methylene chloride (10 mL). When the solvent is removed under vacuum an oil results which crystallizes when treated with isopropyl alcohol and stirred. Mass spectrometry supports the following structure: ##STR17##
Quantity
2.4 g
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50 mL
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7.6 g
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7.6 g
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Synthesis routes and methods IV

Procedure details

Benzyl bromide (1.2 mL, 9.9 mmol) was added to a suspension of vanillin (1.0 g, 6.6 mmol) and potassium carbonate (2.7 g, 20 mmol) in acetone (10 mL) and treated according to Procedure 3. The crude product was recrystallised from EtOH to give 4-benzyloxy-3-methoxybenzaldehyde (1.0 g, 64%) as a colourless crystalline solid; mp 61-62° C.; δH (400 MHz, CDCl3) 3.95 (s, 3H, OCH3), 5.25 (s, 2H, OCH2), 6.99 (d, J5,6=8.0 Hz, 1H, H5), 7.32-7.45 (m, 7H, H2, H6, Ph), 9.84 (s, 1H, CHO); δC (100 MHz, CDCl3) 56.1, 70.8 109.3, 112.4, 126.6 127.2, 128.2, 128.7, 130.3, 136.0, 150.1, 153.6, 190.9; vmax 988, 1133, 1259, 1505, 1583, 1672 cm−1.
Quantity
1.2 mL
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1 g
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2.7 g
Type
reactant
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10 mL
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Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 4-hydroxy-3-methoxybenzaldehyde (100.0 g, 0.657 mole), benzyl bromide (112.4 g, 0.657 mole), and potassium carbonate (90.8 g, 0.657 mole) was heated overnight at reflux in 600 ml of dry acetonitrile (dried over 4A molecular sieves). The reaction mixture was stripped to dryness on a rotary evaporator. A white solid was obtained which was recrystallized form ethanol and dried in vacuo overnight at 80° C., to give 147.45 g (92.6% yield) of white crystalline product, mp 58°-63° C.
Quantity
100 g
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112.4 g
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reactant
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90.8 g
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600 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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